2-(4-acetamidophenyl)sulfanylacetic Acid
Description
2-(4-Acetamidophenyl)sulfanylacetic acid (CAS: Not explicitly listed in evidence; synonyms include MLS000760605, AC1MX8L4 ) is a sulfur-containing acetic acid derivative with a 4-acetamidophenyl substituent. Its molecular formula is C₁₀H₁₁NO₃S (calculated from structural analogs in and ), featuring a sulfanyl (thioether) linkage. This compound is implicated in metabolic pathways, particularly as a metabolite of acetaminophen-related compounds in liver and bacterial models .
Properties
CAS No. |
3406-74-4 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H11NO3S/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
CLURNAHOBWGZHV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfanyl vs. Sulfonamido Derivatives
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid (CAS: MFCD00172800) :
- Structural Difference : Replaces the sulfanyl group with a sulfonamido (-SO₂NH-) moiety and adds a chlorine substituent.
- Impact : Increased acidity due to the electron-withdrawing sulfonamido group, enhancing solubility in polar solvents.
- Applications : Likely used in sulfonamide-based drug development (e.g., antimicrobials).
- 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS: 117309-49-6) : Structural Difference: Fluorine substituent and sulfonyl group instead of sulfanyl. Impact: Higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
Heterocyclic Analogues
- 2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamide derivatives :
- Structural Difference : Incorporates a 1,3,4-oxadiazole ring.
- Impact : Enhanced antimicrobial activity (e.g., against S. aureus with MIC 63 µg/mL).
- Key Feature : The oxadiazole ring improves π-π stacking interactions with bacterial targets.
Substituent Variations
Halogen-Substituted Analogues
- 2-(4-Fluorophenyl)sulfanylacetic acid (CAS: 332-51-4) :
- Molecular Formula : C₈H₇FO₂S.
- Key Difference : Fluorine at the para position instead of acetamido.
- Impact : Reduced hydrogen-bonding capacity compared to the acetamido group, leading to lower solubility but higher lipid permeability.
Alkyl Chain Modifications
Pharmacokinetic and Drug-Likeness Comparisons
- Sulfonamido derivatives (e.g., ) exhibit higher molecular weights and LogP values, favoring prolonged plasma half-life.
Metabolic Role
- This compound is identified as a metabolite in acetaminophen detoxification pathways, alongside S-CH3-APAP-S and N-(4-hydroxy-3-((2-oxoethyl)thio)phenyl)acetamide . Its formation suggests involvement in glutathione-dependent conjugation, critical for reducing hepatotoxicity.
Antimicrobial Activity
Drug Development Potential
- Nitric Oxide-Releasing Derivatives: Analogues like 5-(N-(4-acetamidophenyl)sulfamoyl)-2-(2-(nitrooxy)acetoxy)benzoic acid demonstrate how the acetamidophenyl scaffold can be modified for targeted NO release, useful in cardiovascular therapeutics.
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